molecular formula C8H10O3 B14656644 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one CAS No. 50672-03-2

1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one

Cat. No.: B14656644
CAS No.: 50672-03-2
M. Wt: 154.16 g/mol
InChI Key: WFBNBNNLPMJPCY-UHFFFAOYSA-N
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Description

1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound that features a furan ring with a hydroxymethyl group and a propanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one typically involves the catalytic transformation of biomass-derived compounds. One common method starts with the catalytic conversion of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). This is followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The carbonyl group in the propanone side chain can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include 5-formylfuran-2-ylpropan-2-one and 5-carboxyfuran-2-ylpropan-2-one.

    Reduction: Products include 1-[5-(hydroxymethyl)furan-2-yl]propan-2-ol.

    Substitution: Products include halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring with a hydroxymethyl group and a propanone side chain. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

50672-03-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]propan-2-one

InChI

InChI=1S/C8H10O3/c1-6(10)4-7-2-3-8(5-9)11-7/h2-3,9H,4-5H2,1H3

InChI Key

WFBNBNNLPMJPCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(O1)CO

Origin of Product

United States

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